molecular formula C10H21NO B13208376 1-(2-Aminoethyl)-3,4-dimethylcyclohexan-1-ol

1-(2-Aminoethyl)-3,4-dimethylcyclohexan-1-ol

Cat. No.: B13208376
M. Wt: 171.28 g/mol
InChI Key: BIWQNLAXACELJD-UHFFFAOYSA-N
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Description

1-(2-Aminoethyl)-3,4-dimethylcyclohexan-1-ol is an organic compound with a cyclohexane ring substituted with an aminoethyl group and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Aminoethyl)-3,4-dimethylcyclohexan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexanone, which undergoes methylation to introduce the two methyl groups at the 3 and 4 positions.

    Aminoethylation: The methylated cyclohexanone is then subjected to a reductive amination reaction with ethylenediamine to introduce the aminoethyl group at the 1 position.

    Reaction Conditions: The reactions are typically carried out under mild conditions, using catalysts such as palladium on carbon (Pd/C) and hydrogen gas for the reduction step.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Aminoethyl)-3,4-dimethylcyclohexan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the aminoethyl group or the cyclohexane ring.

    Substitution: The aminoethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products:

    Oxidation Products: Ketones or aldehydes.

    Reduction Products: Modified aminoethyl derivatives.

    Substitution Products: Various substituted cyclohexane derivatives.

Scientific Research Applications

1-(2-Aminoethyl)-3,4-dimethylcyclohexan-1-ol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Aminoethyl)-3,4-dimethylcyclohexan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The aminoethyl group can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of the target molecule. Pathways involved may include signal transduction or metabolic processes.

Comparison with Similar Compounds

  • 1-(2-Aminoethyl)-3-methylcyclohexan-1-ol
  • 1-(2-Aminoethyl)-4-methylcyclohexan-1-ol
  • 1-(2-Aminoethyl)cyclohexan-1-ol

Uniqueness: 1-(2-Aminoethyl)-3,4-dimethylcyclohexan-1-ol is unique due to the presence of two methyl groups at the 3 and 4 positions, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain targets or alter its physicochemical properties compared to similar compounds.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable subject of study in organic chemistry, biology, and medicine.

Properties

Molecular Formula

C10H21NO

Molecular Weight

171.28 g/mol

IUPAC Name

1-(2-aminoethyl)-3,4-dimethylcyclohexan-1-ol

InChI

InChI=1S/C10H21NO/c1-8-3-4-10(12,5-6-11)7-9(8)2/h8-9,12H,3-7,11H2,1-2H3

InChI Key

BIWQNLAXACELJD-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1C)(CCN)O

Origin of Product

United States

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